molecular formula C15H18BrN3 B055967 1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide CAS No. 124779-45-9

1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide

Cat. No. B055967
CAS RN: 124779-45-9
M. Wt: 320.23 g/mol
InChI Key: QXSCHTNSSNPHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide involves its ability to bind to metal ions and form metal complexes. These metal complexes have been found to exhibit various biological activities, including anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide and its derivatives have various biochemical and physiological effects. These effects include inhibition of cancer cell growth, reduction of inflammation, and modulation of the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide in laboratory experiments include its unique properties, ability to form metal complexes, and potential applications in various fields of research. However, its limitations include its toxicity and potential side effects, which require careful handling and use.

Future Directions

There are many future directions for research involving 1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide. Some of these directions include investigating its potential applications in drug development, exploring its role in modulating the immune system, and studying its effects on various diseases such as cancer and inflammation.
In conclusion, 1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide is a chemical compound with unique properties that have gained significant attention in the scientific community. Its potential applications in various fields of research make it an important compound for investigation. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in drug development and disease treatment.

Synthesis Methods

The synthesis of 1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide involves the reaction of 1-naphthaldehyde with ethylenediamine in the presence of hydrobromic acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in metal complexes, and its derivatives have been found to exhibit anti-cancer and anti-inflammatory properties.

properties

CAS RN

124779-45-9

Product Name

1-Ethyl-2-imino-5-(1-naphthalenyl)imidazolidine hydrobromide

Molecular Formula

C15H18BrN3

Molecular Weight

320.23 g/mol

IUPAC Name

1-ethyl-5-naphthalen-1-yl-4,5-dihydroimidazol-2-amine;hydrobromide

InChI

InChI=1S/C15H17N3.BrH/c1-2-18-14(10-17-15(18)16)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10H2,1H3,(H2,16,17);1H

InChI Key

QXSCHTNSSNPHBM-UHFFFAOYSA-N

SMILES

CCN1C(CN=C1N)C2=CC=CC3=CC=CC=C32.Br

Canonical SMILES

CCN1C(CN=C1N)C2=CC=CC3=CC=CC=C32.Br

synonyms

TT 22-86
TT-22-86

Origin of Product

United States

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